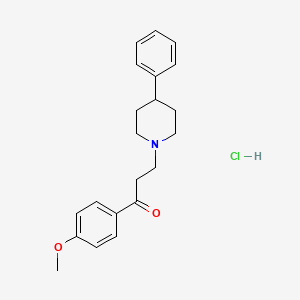
Mca-Arg-Pro-Lys-Pro-Gln-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mca-Arg-Pro-Lys-Pro-Gln-OH is a synthetic peptide compound with the molecular formula C₃₉H₅₆N₁₀O₁₁ and a molecular weight of 840.92 g/mol . This compound is often used in biochemical research and has applications in various scientific fields due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mca-Arg-Pro-Lys-Pro-Gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Mca-Arg-Pro-Lys-Pro-Gln-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, such as converting thiol groups to disulfides.
Reduction: Reduction reactions can break disulfide bonds within the peptide.
Substitution: Specific amino acids within the peptide can be substituted to alter its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in free thiol groups.
科学的研究の応用
Mca-Arg-Pro-Lys-Pro-Gln-OH has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and specificity.
Biology: Employed in cell-based assays to investigate cellular processes and signaling pathways.
Medicine: Utilized in drug development and screening for potential therapeutic agents.
Industry: Applied in the development of diagnostic kits and biochemical reagents.
作用機序
The mechanism of action of Mca-Arg-Pro-Lys-Pro-Gln-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can act as a substrate, inhibitor, or activator, depending on the context. The pathways involved often include enzymatic cleavage or binding to target proteins, leading to downstream effects on cellular functions.
類似化合物との比較
Similar Compounds
Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂: Another synthetic peptide with similar applications in enzymatic assays.
Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH: Used as a substrate for thimet oligopeptidase.
Uniqueness
Mca-Arg-Pro-Lys-Pro-Gln-OH is unique due to its specific amino acid sequence, which confers distinct properties and applications. Its ability to act as a substrate for various enzymes makes it valuable in biochemical research.
特性
分子式 |
C39H56N10O11 |
|---|---|
分子量 |
840.9 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C39H56N10O11/c1-59-23-11-12-24-22(20-33(52)60-30(24)21-23)19-32(51)45-25(8-4-16-44-39(42)43)36(55)48-17-5-9-28(48)34(53)46-26(7-2-3-15-40)37(56)49-18-6-10-29(49)35(54)47-27(38(57)58)13-14-31(41)50/h11-12,20-21,25-29H,2-10,13-19,40H2,1H3,(H2,41,50)(H,45,51)(H,46,53)(H,47,54)(H,57,58)(H4,42,43,44)/t25-,26-,27-,28-,29-/m0/s1 |
InChIキー |
LOLFBQDTXVBRIW-ZIUUJSQJSA-N |
異性体SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)O |
正規SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






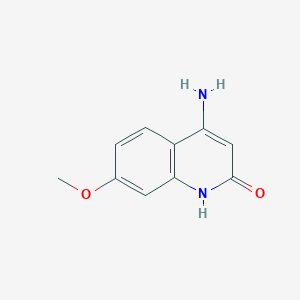
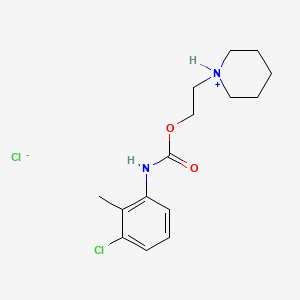
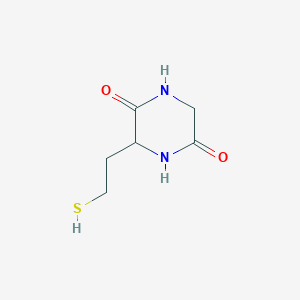
![4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13745483.png)

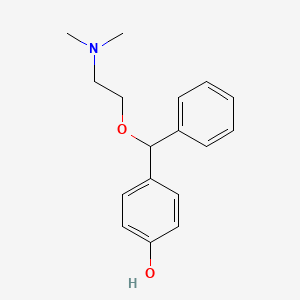
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B13745492.png)

